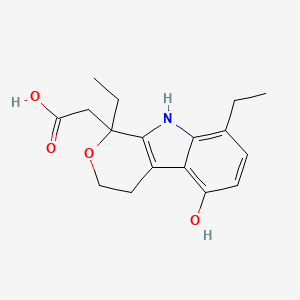
5-Hydroxy Etodolac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound is characterized by the presence of a hydroxyl group at the 5th position of the Etodolac molecule, which may influence its pharmacological properties and interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Etodolac typically involves the hydroxylation of Etodolac. One common method is the biomimetic oxidation of Etodolac using iodosylbenzene catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction yields this compound along with other regioselective products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure consistent product quality .
化学反应分析
Types of Reactions
5-Hydroxy Etodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Etodolac.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodosylbenzene in the presence of tetraaryl-porphyrinatoiron(III) chlorides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 5-Oxo Etodolac.
Reduction: Etodolac.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
科学研究应用
5-Hydroxy Etodolac has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in treating inflammatory conditions with possibly improved efficacy and reduced side effects compared to Etodolac.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of 5-Hydroxy Etodolac is similar to that of Etodolac, involving the inhibition of cyclooxygenase enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the hydroxyl group may enhance its binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes .
相似化合物的比较
Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy Etodolac: Another hydroxylated derivative with similar properties.
Ketorolac: A structurally related NSAID with potent analgesic effects.
Uniqueness
5-Hydroxy Etodolac is unique due to the specific position of the hydroxyl group, which may confer distinct pharmacological properties. Its selective COX-2 inhibition and potential for reduced gastrointestinal side effects make it a promising candidate for further research and development .
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI 键 |
GGCMBDSUORPWFS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


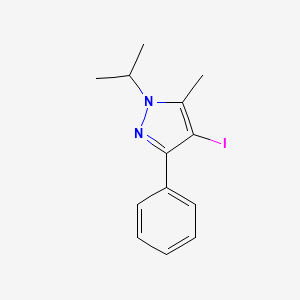
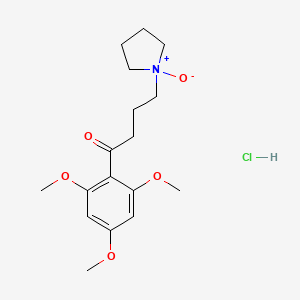
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
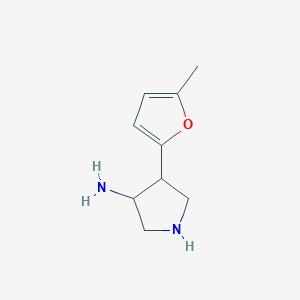
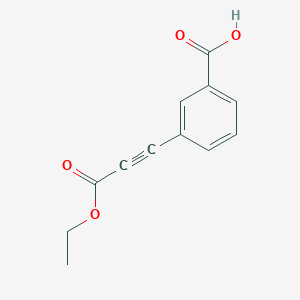
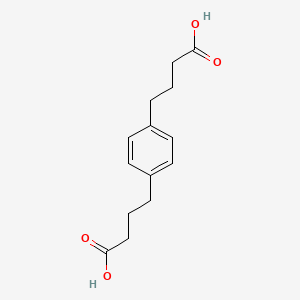
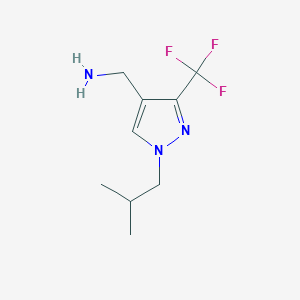
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
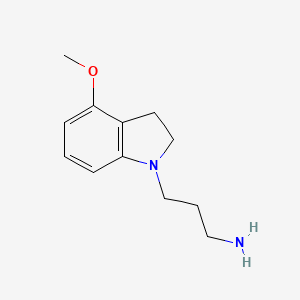
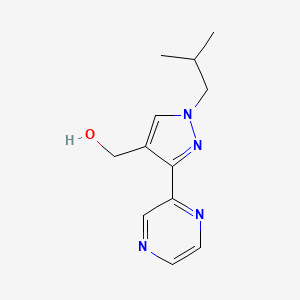
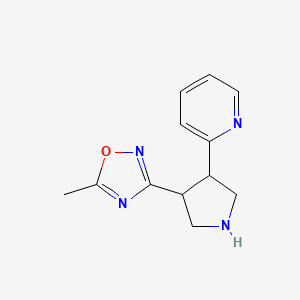
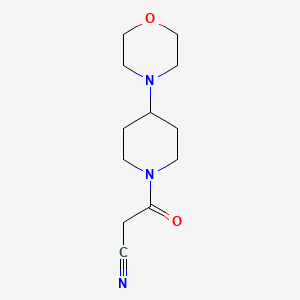
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
